molecular formula C11H20O4 B8566665 (2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol CAS No. 88664-40-8

(2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol

Cat. No. B8566665
CAS RN: 88664-40-8
M. Wt: 216.27 g/mol
InChI Key: HUDLEZSAAFCJPG-UHFFFAOYSA-N
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Description

(2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88664-40-8

Product Name

(2-Ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

(2-ethyl-1,7,10-trioxaspiro[4.6]undecan-2-yl)methanol

InChI

InChI=1S/C11H20O4/c1-2-10(7-12)3-4-11(15-10)8-13-5-6-14-9-11/h12H,2-9H2,1H3

InChI Key

HUDLEZSAAFCJPG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2(O1)COCCOC2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3.22 g of 3-chloroperbenzoic acid dissolved in 20 ml of methylene chloride under nitrogen, was added dropwise 3.05 g of tetrahydro-6-(3-methylenepentyl)-1,4-dioxepin-6-ol while maintaining the temperature below 30° C. using a water bath. After six hours and 20 minutes, the reaction mixture was washed with a 25% solution of potassium carbonate and a saturated sodium chloride solution, dried and stripped to yield 2.10 g of the desired product as a dark brown liquid.
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two

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